molecular formula C8H18N2 B13139754 (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine

Cat. No.: B13139754
M. Wt: 142.24 g/mol
InChI Key: YSIPQGUGLHBNQY-QMMMGPOBSA-N
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Description

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine is a chiral amine compound with a pyrrolidine ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure consists of a pyrrolidine ring attached to an ethanamine chain, with two methyl groups on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of pyrrolidine and its derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halides, electrophiles.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which are useful intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine is unique due to its specific chiral configuration and its ability to interact with a wide range of molecular targets. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,N-dimethyl-2-[(2S)-pyrrolidin-2-yl]ethanamine

InChI

InChI=1S/C8H18N2/c1-10(2)7-5-8-4-3-6-9-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

YSIPQGUGLHBNQY-QMMMGPOBSA-N

Isomeric SMILES

CN(C)CC[C@@H]1CCCN1

Canonical SMILES

CN(C)CCC1CCCN1

Origin of Product

United States

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